An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dinitrotoluene
An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dinitrotoluene
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dinitrotoluene (2,3-DNT), a significant nitroaromatic compound. This document is intended as a core resource for researchers, scientists, and professionals in drug development and materials science. It details established synthetic protocols and provides a thorough summary of the spectroscopic data essential for the identification and analysis of this molecule.
Introduction
2,3-Dinitrotoluene (2,3-DNT) is one of six isomers of dinitrotoluene and is typically formed as a minor product during the industrial nitration of toluene.[1] While less common than the 2,4- and 2,6-isomers, its unique structure makes it a valuable intermediate in the synthesis of various organic compounds, including dyes, polymers, and materials for the agrochemical and pharmaceutical industries.[2] The reactivity of its two nitro groups, which can be readily reduced to form 2,3-diaminotoluene, is key to its synthetic utility.[2]
Synthesis of 2,3-Dinitrotoluene
The direct nitration of toluene or o-nitrotoluene is often not a viable method for producing pure 2,3-DNT due to the formation of multiple isomers.[1][3] To achieve high isomeric purity, a multi-step synthesis is typically employed, starting from a precursor that directs the nitro groups to the desired 2 and 3 positions. The following protocol outlines a robust method for the synthesis of 2,3-DNT.
Experimental Protocol: Multi-step Synthesis from o-Toluidine
This protocol is adapted from established methods for the synthesis of specific dinitrotoluene isomers.[1][4]
Materials:
-
o-Toluidine
-
Acetic anhydride
-
Glacial acetic acid
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Sodium nitrite
-
Hypophosphorous acid (50%)
-
Ethanol
-
Dichloromethane
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
Step 1: Acetylation of o-Toluidine
-
In a round-bottom flask, dissolve o-toluidine in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add acetic anhydride with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into ice water to precipitate the 2-acetotoluidide.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Step 2: Nitration of 2-Acetotoluidide
-
Carefully add the dried 2-acetotoluidide to a cooled mixture of fuming nitric acid and concentrated sulfuric acid with vigorous stirring, maintaining a low temperature.[1]
-
After the addition, allow the reaction to proceed at a controlled temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice to precipitate the dinitro-acetotoluidide isomers.
-
Collect the solid by filtration and wash thoroughly with water.
Step 3: Hydrolysis of 2,3-Dinitro-p-toluidide
-
The mixture of dinitro-acetotoluidide isomers is hydrolyzed by heating with a mixture of sulfuric acid and water on a water bath for several hours.[1][4]
-
Upon cooling, 2,3-dinitro-p-toluidine will precipitate as a golden-yellow crystalline solid.[4]
-
The desired 2,3-dinitro-p-toluidine can be purified from this mixture by recrystallization from alcohol.[4]
Step 4: Deamination of 2,3-Dinitro-p-toluidine
-
Dissolve the purified 2,3-dinitro-p-toluidine in a suitable solvent like ethanol.[1]
-
Cool the solution in an ice-salt bath and slowly add a solution of sodium nitrite in concentrated sulfuric acid to perform diazotization.[1]
-
The resulting diazonium salt is then treated with hypophosphorous acid to remove the amino group.[1]
-
Allow the reaction to proceed until the evolution of nitrogen gas ceases.[1]
-
Extract the 2,3-dinitrotoluene with an organic solvent like dichloromethane.[1]
-
Wash the organic extract with sodium bicarbonate solution and then with water.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 2,3-dinitrotoluene.[1]
-
Purify the final product by column chromatography or recrystallization.[1]
Caption: Workflow for the multi-step synthesis of 2,3-Dinitrotoluene.
Characterization of 2,3-Dinitrotoluene
The structural confirmation and purity assessment of synthesized 2,3-DNT are performed using various spectroscopic techniques.
Data Presentation
Table 1: Physical and Chemical Properties of 2,3-Dinitrotoluene
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₄ | [5] |
| Molecular Weight | 182.13 g/mol | [6] |
| Appearance | Yellow crystalline solid | [7] |
| Melting Point | 59-61 °C | [8] |
| Boiling Point | Decomposes | [9] |
| Solubility | Insoluble in water | [7] |
Table 2: Spectroscopic Data for 2,3-Dinitrotoluene
| Technique | Data | Reference |
| ¹H NMR (90 MHz, CDCl₃) | δ ~8.02 (d), ~7.67 (t), ~7.58 (d) (Aromatic H), ~2.43 (s, -CH₃) | [10][11] |
| ¹³C NMR (Predicted) | δ ~150-145 (C-NO₂), ~140-130 (C-CH₃), ~135-120 (Aromatic C-H), ~20-15 (-CH₃) | [10] |
| Infrared (IR) | Characteristic bands for -NO₂, aromatic C-H, and C=C | [10] |
| Mass Spectrometry (MS) | Provides molecular weight and fragmentation pattern | [10] |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton and carbon framework of the molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,3-dinitrotoluene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[10]
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Set appropriate acquisition parameters for both ¹H and ¹³C experiments.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of 2,3-dinitrotoluene with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[10]
-
-
Data Analysis: Identify characteristic absorption bands and assign them to their corresponding functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight and fragmentation pattern of 2,3-dinitrotoluene.[10]
-
Sample Preparation: Prepare a dilute solution of 2,3-dinitrotoluene in a volatile organic solvent (e.g., dichloromethane or acetone).
-
Injection and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The compound will be vaporized, separated on the column, and then introduced into the mass spectrometer for ionization and detection.[10]
-
-
Data Analysis:
-
Identify the peak corresponding to 2,3-dinitrotoluene in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.[10]
-
Caption: General workflow for the spectroscopic analysis of 2,3-Dinitrotoluene.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Nitrotoluene - Wikipedia [en.wikipedia.org]
- 4. CCCLXXXIII.—Preparation of 2 : 3-, 2 : 5-, and 3 : 4-dinitrotoluenes - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. 2,3-Dinitrotoluene | C7H6N2O4 | CID 11761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3-Dinitrotoluene | 602-01-7 | Benchchem [benchchem.com]
- 8. 2,3-ジニトロトルエン analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2,3-DINITROTOLUENE [training.itcilo.org]
- 10. benchchem.com [benchchem.com]
- 11. 2,3-DINITROTOLUENE(602-01-7) 1H NMR spectrum [chemicalbook.com]
